2,6-Phenanthrenediol, 5,7-dimethoxy-
Description
Structure
3D Structure
Properties
CAS No. |
72966-94-0 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
5,7-dimethoxyphenanthrene-2,6-diol |
InChI |
InChI=1S/C16H14O4/c1-19-13-8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(20-2)15(13)18/h3-8,17-18H,1-2H3 |
InChI Key |
VUNWBEIDIFFPMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O |
Synonyms |
3,7-DHDMP 3,7-dihydroxy-2,4-dimethoxyphenanthrene |
Origin of Product |
United States |
Isolation, Purification, and Advanced Spectroscopic Elucidation of 2,6 Phenanthrenediol, 5,7 Dimethoxy
Methodologies for Extraction and Isolation from Natural Sources
The initial step in obtaining 2,6-Phenanthrenediol, 5,7-dimethoxy- involves its extraction from the plant matrix, followed by a meticulous purification process to isolate it from a complex mixture of other phytochemicals.
Chromatographic Separation Techniques
The isolation of phenanthrene (B1679779) derivatives from plant extracts is heavily reliant on a variety of chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
The dried and powdered plant material, such as the stems of Dendrobium chrysotoxum, is typically first extracted with a solvent like ethanol. nih.gov This crude extract, containing a multitude of compounds, is then subjected to a series of chromatographic steps.
Silica (B1680970) gel chromatography is a cornerstone of this purification process. The crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column. Compounds are separated based on their polarity, with less polar compounds eluting first.
Vacuum liquid chromatography (VLC) , a variation of silica gel chromatography, is often employed for the initial fractionation of the crude extract. It allows for rapid separation under vacuum, making it an efficient first step.
Further purification often involves gel filtration chromatography , which separates molecules based on their size. This is particularly useful for removing high molecular weight compounds like polysaccharides.
For the final purification stages, high-performance techniques are indispensable. Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution and is used to isolate the target compound in a pure form. The use of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is a powerful tool for both the separation and identification of compounds in complex mixtures, providing valuable information on their molecular weight and formula even before full isolation.
Advanced Spectroscopic Techniques for Structural Characterization
Once a pure sample of 2,6-Phenanthrenediol, 5,7-dimethoxy- is obtained, its molecular structure is elucidated using a suite of advanced spectroscopic techniques. These methods provide detailed information about the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 2,6-Phenanthrenediol, 5,7-dimethoxy-, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenanthrene core, the methoxy (B1213986) group protons, and the hydroxyl group protons. The chemical shifts (δ) and coupling constants (J) of these signals are crucial for assigning them to specific positions on the molecule.
¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. The spectrum of 2,6-Phenanthrenediol, 5,7-dimethoxy- would display signals for each of the 16 carbon atoms, including the aromatic carbons, the methoxy carbons, and the carbons bearing the hydroxyl groups. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Phenanthrenediol, 5,7-dimethoxy- (Note: Actual experimental values may vary slightly depending on the solvent and other experimental conditions.)
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) and Multiplicity |
| 1 | 110.5 | 6.8 (s) |
| 2 | 150.0 | - |
| 3 | 105.2 | 6.9 (d, J=8.5 Hz) |
| 4 | 125.1 | 7.5 (d, J=8.5 Hz) |
| 4a | 128.3 | - |
| 4b | 124.7 | - |
| 5 | 155.8 | - |
| 6 | 145.3 | - |
| 7 | 158.1 | - |
| 8 | 98.6 | 6.7 (s) |
| 8a | 115.9 | - |
| 9 | 129.8 | 9.2 (s) |
| 10 | 104.9 | 7.1 (s) |
| 10a | 135.4 | - |
| 5-OCH₃ | 55.9 | 4.0 (s) |
| 7-OCH₃ | 56.2 | 4.1 (s) |
This table is a representation of expected values based on known data for similar phenanthrene structures.
Two-dimensional NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for establishing the connectivity of proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the carbon skeleton of the molecule by identifying long-range connectivities. For instance, correlations from the methoxy protons would confirm their attachment points at C-5 and C-7.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. NOESY is particularly useful for determining the stereochemistry and conformation of a molecule.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) , often coupled with a chromatographic technique like LC (LC-HRMS), provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques for the preliminary identification of the chromophoric system and functional groups within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a phenanthrene derivative is characterized by several absorption bands arising from π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the nature and position of substituents on the phenanthrene core. For 2,6-Phenanthrenediol, 5,7-dimethoxy-, the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent phenanthrene molecule.
In a study on other phenanthrenone (B8515091) derivatives, it was observed that hydroxyl groups can cause a redshift in the maximum absorption wavelength (λmax) due to their electron-donating effect. rsc.org For instance, a hydroxyl derivative showed a λmax of 267 nm. rsc.org Another study on a flavanone (B1672756) isolated from Syzygium aqueum reported UV maxima at 296 nm and 347 nm, with shifts observed upon the addition of reagents like NaOH, which can indicate the presence of free hydroxyl groups. nih.gov While these examples are not of 2,6-Phenanthrenediol, 5,7-dimethoxy-, they provide insight into the expected spectral characteristics.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the specific functional groups present in a molecule. In the case of 2,6-Phenanthrenediol, 5,7-dimethoxy-, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl, methoxy, and aromatic moieties.
Based on data for related compounds, the following IR absorption bands can be anticipated:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups.
C-H Stretching (Aromatic): Sharp peaks are expected around 3000-3100 cm⁻¹.
C-H Stretching (Aliphatic): Absorption bands for the methoxy groups would appear in the 2850-2960 cm⁻¹ region.
C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region are indicative of the aromatic ring.
C-O Stretching (Aryl Ether): Strong, sharp bands are expected around 1000-1300 cm⁻¹ for the methoxy groups. For example, 9,10-dimethoxyphenanthrene (B3237640) exhibits a strong band at 1070 cm⁻¹. orgsyn.org
O-H Bending: Bands in the 1300-1400 cm⁻¹ region can also be attributed to the hydroxyl groups.
The NIST WebBook provides IR data for 2,6-dimethoxyphenol, which shows characteristic peaks that can serve as a reference for the substituted phenanthrene. nist.gov
Table 1: Expected Infrared Absorption Bands for 2,6-Phenanthrenediol, 5,7-dimethoxy-
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Hydroxyl (O-H stretch) | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (methoxy) | 2850-2960 |
| Aromatic C=C stretch | 1500-1600 |
| Aryl Ether (C-O stretch) | 1000-1300 (strong) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination (if applicable to related chiral analogues)
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. rsc.orgcas.cz While 2,6-Phenanthrenediol, 5,7-dimethoxy- itself is not chiral, the principles of ECD are highly relevant for determining the stereochemistry of any chiral analogues or derivatives that may be synthesized or isolated. cas.cz
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. rsc.org For complex molecules like phenanthrene derivatives, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to assign the absolute configuration. chemrxiv.org
The ECD spectra of bis-phenanthrenes, for example, are influenced by the electronic coupling between the phenanthrene chromophores. rsc.orgchemrxiv.org The hybridization between local and charge-transfer excitations can irregularly affect the positive and negative extrema of the ECD spectrum. rsc.org This highlights the complexity and sensitivity of ECD in probing molecular structure. The synthesis and chiroptical properties of other chiral macrocycles incorporating different chromophores have also been reported, demonstrating the broad applicability of this technique. nih.gov
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation (if applicable to the compound or its derivatives)
The refinement of crystal structures using methods like Hirshfeld Atom Refinement (HAR) can provide highly accurate positions for hydrogen atoms, which is often challenging with standard refinement techniques. researchgate.net This level of detail is crucial for understanding hydrogen bonding interactions, which would be present in 2,6-Phenanthrenediol, 5,7-dimethoxy- due to its hydroxyl groups.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2,6-Phenanthrenediol, 5,7-dimethoxy- |
| 9,10-dimethoxyphenanthrene |
| 2,6-dimethoxyphenol |
Synthetic Chemistry and Chemical Modifications of the 2,6 Phenanthrenediol, 5,7 Dimethoxy Scaffold
Total Synthesis Strategies for 2,6-Phenanthrenediol, 5,7-dimethoxy- and Analogues
While a specific total synthesis for 2,6-Phenanthrenediol, 5,7-dimethoxy- (CAS 72966-94-0) is not extensively documented in readily available literature, its synthesis can be envisioned through established methodologies for constructing polysubstituted phenanthrene (B1679779) cores. guidechem.com These strategies often involve the sequential construction of the fused ring system followed by the introduction or modification of functional groups.
Design and Execution of Multi-step Synthetic Routes
The design of a multi-step synthesis for 2,6-Phenanthrenediol, 5,7-dimethoxy- would likely involve a convergent approach, where two key fragments are synthesized separately and then joined to form the phenanthrene skeleton. A plausible retrosynthetic analysis would disconnect the phenanthrene at the C4a-C4b and C8a-C9 bonds, suggesting precursors such as a substituted biphenyl derivative and a C2 synthon, or alternatively, a stilbene (B7821643) derivative that can be cyclized.
One potential forward synthesis could commence from appropriately substituted benzene derivatives. For instance, a suitably substituted benzaldehyde and a phosphonium salt could be coupled via a Wittig reaction to form a stilbene intermediate. Subsequent intramolecular cyclization, often photochemically or through acid catalysis, would then generate the phenanthrene core. The specific placement of the methoxy (B1213986) and hydroxyl groups would necessitate careful selection of starting materials with the correct substitution patterns or the use of protecting groups that can be selectively removed at later stages.
Key Synthetic Transformations and Reaction Mechanisms (e.g., Regioselective Methylation, Wittig Reaction, Intramolecular Cyclization, Hydrogenation)
Several key chemical transformations are instrumental in the synthesis of substituted phenanthrenes.
Regioselective Methylation: The introduction of methoxy groups at specific positions on the aromatic rings is crucial. This is often achieved through the methylation of precursor phenols using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The regioselectivity of this reaction is dictated by the electronic and steric properties of the starting material. In some cases, directing groups may be employed to achieve the desired methylation pattern.
Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is frequently used to construct stilbene precursors for phenanthrene synthesis. wpmucdn.commasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. wpmucdn.comudel.edu The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wpmucdn.com For instance, the reaction of a substituted benzaldehyde with a benzylphosphonium ylide can yield a stilbene derivative poised for cyclization. wpmucdn.comacs.org
Intramolecular Cyclization: This is a key step in forming the tricyclic phenanthrene ring system. One common method is photochemical cyclization of stilbene derivatives, often referred to as the Mallory reaction. nih.gov This reaction proceeds via a 6π-electrocyclization followed by oxidation to furnish the aromatic phenanthrene. nih.gov Alternatively, acid-catalyzed cyclizations of diarylethylene precursors can also be employed. rsc.orgfigshare.comnih.gov Transition-metal catalyzed cycloisomerization reactions of biphenyl derivatives containing an alkyne unit have also emerged as a powerful method for phenanthrene synthesis. nih.gov
Hydrogenation: While not directly involved in the formation of the aromatic phenanthrene core, hydrogenation is a critical reaction for the synthesis of related saturated derivatives. Catalytic hydrogenation can be used to reduce the aromatic rings of phenanthrene, leading to di-, tetra-, or fully saturated perhydrophenanthrene derivatives. wikipedia.org This transformation is essential for creating analogues with different degrees of saturation for structure-activity relationship studies.
Synthetic Approaches to Related Phenanthrenequinones (e.g., 5,7-Dimethoxy-1,4-phenanthrenequinone)
The synthesis of phenanthrenequinones is often accomplished through the oxidation of the corresponding phenanthrene. For the synthesis of 5,7-Dimethoxy-1,4-phenanthrenequinone, a plausible route would involve the preparation of a 3,4,5,7-tetramethoxyphenanthrene precursor. This precursor can be synthesized via photochemical cyclization of a correspondingly substituted stilbene. Subsequent selective demethylation and oxidation can then yield the target phenanthrenequinone. researchgate.netresearchgate.net
For example, treatment of a 3,4,5,7-tetramethoxyphenanthrene with an oxidizing agent like silver(II) oxide (AgO) in the presence of nitric acid can lead to the formation of the 1,4-quinone structure. researchgate.net The regioselectivity of the oxidation is influenced by the electronic nature of the substituents on the phenanthrene ring.
Derivatization Reactions for Structural Diversification and Enhanced Research Utility
The hydroxyl and methoxy groups on the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold provide convenient handles for chemical modification, allowing for the generation of a library of derivatives for further research.
Site-Specific Chemical Modifications of Hydroxyl and Methoxy Groups (e.g., Acylation, Alkylation)
Acylation: The phenolic hydroxyl groups can be readily acylated to form esters using acylating agents such as acid chlorides or anhydrides in the presence of a base. rsc.org For example, treatment with acetic anhydride in pyridine would yield the corresponding diacetate derivative. The use of different acylating agents allows for the introduction of a variety of ester functionalities with varying steric and electronic properties. Selective acylation of one hydroxyl group over the other could potentially be achieved by controlling the stoichiometry of the acylating agent or by employing protecting group strategies. researchgate.net
Alkylation: The hydroxyl groups can also be alkylated to form ethers. google.com This is typically achieved by treating the phenanthrenediol with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. This reaction allows for the introduction of various alkyl chains, which can modulate the lipophilicity and other physicochemical properties of the molecule.
The methoxy groups are generally more stable but can be cleaved to the corresponding phenols under harsh conditions, for instance, using strong acids like hydrobromic acid or Lewis acids like boron tribromide. This demethylation would provide access to polyhydroxylated phenanthrene derivatives.
Chemo-selective Transformations for Probe Development or Mechanistic Study
The functional groups on the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold can be selectively modified to introduce reporter groups or reactive moieties for the development of chemical probes. For instance, one of the hydroxyl groups could be selectively derivatized with a fluorescent tag, a biotin (B1667282) moiety for affinity-based studies, or a photoaffinity label to identify biological targets.
Furthermore, chemo-selective transformations can be employed to probe the reactivity of different positions on the phenanthrene core. For example, electrophilic aromatic substitution reactions such as nitration or halogenation could be explored. The regioselectivity of these reactions would be governed by the directing effects of the existing hydroxyl and methoxy substituents, providing insights into the electronic nature of the phenanthrene nucleus.
Investigation of Chemical Reactivity and Stability of the Phenanthrene Core
The phenanthrene core, a polycyclic aromatic hydrocarbon, is inherently more reactive than benzene. The 9- and 10-positions of the phenanthrene nucleus are particularly prone to electrophilic attack and oxidation due to their higher electron density and resemblance to a double bond. However, the substitution pattern of 2,6-Phenanthrenediol, 5,7-dimethoxy- directs the reactivity to other positions on the terminal rings.
Influence of Substituents on Reactivity
The hydroxyl and methoxy groups are strong activating groups in electrophilic aromatic substitution reactions. They donate electron density to the aromatic rings through resonance, thereby stabilizing the carbocation intermediates formed during the reaction. This increased electron density makes the aromatic rings more nucleophilic and thus more reactive towards electrophiles.
Both -OH and -OCH3 groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In the case of 2,6-Phenanthrenediol, 5,7-dimethoxy-, the positions of the substituents dictate a complex pattern of activation across the phenanthrene core.
Predicted Reactivity Hotspots for Electrophilic Aromatic Substitution:
Based on the directing effects of the existing substituents, the most probable sites for electrophilic attack on the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold are the positions ortho and para to the hydroxyl and methoxy groups. The synergistic effect of these electron-donating groups leads to a high electron density at specific carbons.
| Position | Activating Groups Influencing the Position | Predicted Reactivity |
| 1 | ortho to 2-OH | High |
| 3 | para to 6-OH, ortho to 2-OH | Very High |
| 4 | ortho to 5-OCH3 | High |
| 8 | ortho to 7-OCH3 | High |
It is important to note that steric hindrance from adjacent groups could influence the regioselectivity of these reactions.
Susceptibility to Oxidation
The electron-rich nature of the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold, a consequence of the multiple electron-donating groups, renders it susceptible to oxidation. Phenolic compounds, in general, can be oxidized to form quinone-type structures. The presence of two hydroxyl groups makes this molecule particularly prone to oxidation, which can be initiated by mild oxidizing agents, light, or air.
The stability of the phenanthrene core in this compound is therefore compromised under oxidative conditions. The oxidation process can lead to the formation of colored degradation products and a loss of the compound's structural integrity. The methoxy groups are generally more stable to oxidation than the hydroxyl groups.
Table of Predicted Stability under Various Conditions:
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (non-oxidizing) | Relatively Stable | - |
| Basic | Less Stable | Potential for phenoxide formation and subsequent oxidation |
| Oxidizing agents (e.g., FeCl3, H2O2) | Unstable | Quinone-like structures, ring-opened products |
| UV light/Air | Moderately Unstable | Photodegradation products, colored polymers |
Potential Chemical Modifications
The enhanced reactivity of the phenanthrene core in 2,6-Phenanthrenediol, 5,7-dimethoxy- opens avenues for various chemical modifications. These modifications can be targeted to the activated positions on the aromatic rings.
Examples of Potential Reactions:
Halogenation: Introduction of bromine or chlorine at the activated positions using mild halogenating agents.
Nitration: Introduction of a nitro group, which can be further modified. This reaction would likely require carefully controlled conditions to avoid oxidation.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the activating hydroxyl groups may lead to side reactions with the Lewis acid catalyst.
Etherification/Esterification of Hydroxyl Groups: The phenolic hydroxyl groups can be readily converted to ethers or esters to modify the compound's properties and protect them from oxidation.
These potential reactions highlight the versatility of the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold for the synthesis of a variety of derivatives with potentially novel properties. The stability of the core, however, remains a critical factor to consider during any synthetic manipulation.
Computational Chemistry and Theoretical Investigations of 2,6 Phenanthrenediol, 5,7 Dimethoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine a molecule's most stable three-dimensional conformation (optimized geometry) by finding the lowest energy state. From this optimized structure, various properties can be accurately predicted.
For a given molecule, DFT calculations can predict:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Spectroscopic Data: Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H-NMR and ¹³C-NMR) and infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of the compound. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR shifts. epstem.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.
While these methods are standard for characterizing novel compounds, specific DFT calculation data for 2,6-Phenanthrenediol, 5,7-dimethoxy- are not extensively detailed in currently available literature.
Molecular Docking and Binding Affinity Predictions with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target.
While direct docking studies on 2,6-Phenanthrenediol, 5,7-dimethoxy- are not prominently reported, research on the closely related isomer, 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) , provides significant insight into how this class of compounds may interact with biological targets. A study investigated the interaction of PC4 with cyclooxygenase-2 (COX-2), an important enzyme in inflammation. nih.govsemanticscholar.org The results showed that PC4 binds effectively to COX-2, with the interaction being stronger than that of a similar compound, 6-hydroxy-2,4,7-trimethoxyphenanthrene (PC2), primarily due to the formation of a critical hydrogen bond with the amino acid residue Tyr385. nih.govsemanticscholar.org
Table 1: Docking Scores and Interaction Analysis for Phenanthrene (B1679779) Derivatives with COX-2
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
|---|---|---|---|
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) | -8.5 | Tyr385, Ser530 | Yes (with Tyr385) |
| 6-hydroxy-2,4,7-trimethoxyphenanthrene (PC2) | -7.9 | Tyr385, Arg120 | No |
Data sourced from a study on phenanthrene derivatives from Chinese yam. semanticscholar.org The table illustrates the higher binding affinity of the dihydroxy-dimethoxy-phenanthrene isomer with the COX-2 active site.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular Dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time. Following molecular docking, MD simulations are often run to assess the stability of the predicted ligand-protein complex and to refine the understanding of the intermolecular interactions.
The study on 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) and COX-2 utilized MD simulations to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. semanticscholar.org The binding free energy (ΔG_bind) is calculated by considering various energy components, including van der Waals forces, electrostatic energy, and solvation energy. The results confirmed a stable and favorable interaction between PC4 and COX-2. nih.gov
Table 2: Binding Free Energy Components for Phenanthrene Derivatives with COX-2
| Compound | ΔG_bind (kcal/mol) | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |
|---|---|---|---|
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene (PC4) | -35.89 | -41.33 | -13.52 |
| 6-hydroxy-2,4,7-trimethoxyphenanthrene (PC2) | -31.45 | -38.65 | -10.27 |
Data from MD simulations of phenanthrene derivatives with COX-2. semanticscholar.org The more negative binding free energy (ΔG_bind) for PC4 indicates a stronger and more stable complex with the protein target compared to PC2.
Cheminformatics and Predictive Modeling for Structure-Based Research (e.g., Pharmacophore Modeling, ChemGPS-NP Prediction)
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Pharmacophore modeling and chemical space mapping are key techniques in this field.
Pharmacophore Modeling A pharmacophore is an abstract representation of the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HYD), and aromatic rings. nih.gov
Research on other cytotoxic phenanthrenes has led to the development of pharmacophore models to predict activity against cancer cell lines. For instance, a study on phenanthrenequinones established a pharmacophore model for cytotoxicity against the MCF-7 breast cancer cell line. nih.gov This model, which had a high correlation coefficient (r = 0.931), consisted of three hydrogen bond acceptors and one hydrophobic feature. nih.gov The model revealed that a hydrogen bond acceptor feature at position 5 of the phenanthrene ring was essential for high cytotoxicity. nih.gov Such models can be used to virtually screen compound libraries to identify new potential drug candidates.
ChemGPS-NP Prediction ChemGPS-NP (Chemical Global Positioning System for Natural Products) is a computational tool that maps compounds into a chemical space based on their physicochemical properties. This allows for the prediction of a compound's mode of action (MOA) by comparing its position to that of known drugs. In a study of phenanthrene derivatives, ChemGPS-NP was used to support the classification of active compounds as potential topoisomerase II inhibitors, providing a hypothesis for their cytotoxic mechanism. nih.gov
Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of 2,6 Phenanthrenediol, 5,7 Dimethoxy and Analogues in Vitro and Cellular Focus
Elucidation of Molecular Mechanisms of Action in Controlled Biological Systems
Modulation of Enzyme Activity (e.g., Inhibition of COX enzymes, iNOS, Topoisomerase II, AKT kinase)
Phenolic compounds, the broader class to which Nudol belongs, are recognized for their anti-inflammatory properties, which are often attributed to their ability to inhibit key enzymes in inflammatory pathways. nih.gov Enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical mediators of inflammation, and their over-expression is linked to various pathological conditions. nih.govnih.gov Certain phytochemicals have demonstrated the ability to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7 by inhibiting the expression of iNOS and COX-2. nih.govnih.gov This inhibition is often achieved by targeting the upstream signaling pathways that control the expression of these enzymes. nih.gov
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its components are frequently altered in cancers. tau.ac.il Akt, a serine/threonine kinase, is a central node in this pathway, and its inhibition can lead to decreased cell survival. tau.ac.ilcore.ac.uknih.gov While the PI3K/Akt pathway is a known target for many natural compounds, specific inhibitory data for Nudol on AKT kinase is not extensively documented in the available literature.
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for cell replication. researchgate.net Topoisomerase II is a key target for various anticancer drugs, which act by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis. nih.gov While certain compounds can induce oxidative stress that leads to the covalent modification and inhibition of Topoisomerase II alpha (TOP2A), direct inhibitory studies of Nudol on this enzyme are not widely reported. nih.gov
Interference with Intracellular Signaling Pathways (e.g., NF-κB, PDGF signaling, ERK/Akt pathways, Reactive Oxygen Species (ROS) generation)
A significant mechanism through which phenanthrenes exert their effects is by interfering with intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the immune response, controlling the transcription of genes involved in inflammation and cell survival. nih.govnih.gov The inhibition of iNOS and COX-2 by some flavonoids and other phytochemicals is directly linked to the downregulation of NF-κB signaling. nih.govnih.gov These compounds can block the activation of NF-κB, thereby preventing the expression of its target pro-inflammatory genes. nih.gov
Platelet-derived growth factor (PDGF) signaling is another critical pathway involved in cell growth, proliferation, and migration. nih.govnih.gov PDGF binding to its receptor can trigger the generation of reactive oxygen species (ROS) and subsequently activate downstream pathways, including the extracellular signal-regulated kinase (ERK) and Akt pathways. nih.govwikipedia.org This ROS-mediated signaling is crucial for the mitogenic actions of PDGF. nih.govwikipedia.org While this is a known mechanism for growth factors, the specific interference of Nudol with the PDGF-ROS-ERK/Akt axis requires further investigation.
ROS themselves are key signaling molecules, but their overproduction can lead to oxidative stress and cellular damage. wikipedia.org The generation of ROS is a known consequence of the metabolism of certain phenolic compounds and can influence various signaling cascades, including MAPK and NF-κB pathways. wikipedia.org
Effects on Specific Cellular Processes (e.g., Respiratory Burst, Degranulation, Cell Adhesion, Chemotaxis, Cell Migration, Neurite Outgrowth, Apoptosis Induction) in in vitro Cell Models (e.g., Macrophages, Neutrophils, Endothelial Cells, Smooth Muscle Cells, Glioma Cells)
The modulation of enzymes and signaling pathways by Nudol and its analogues translates into observable effects on specific cellular processes in various cell types.
Apoptosis Induction and Cell Migration: Nudol has been shown to induce apoptosis and inhibit cell migration in U2OS osteosarcoma cells. It causes cell cycle arrest at the G2/M phase and activates a caspase-dependent apoptotic pathway. In glioma cells, phenanthrene (B1679779) derivatives have demonstrated the ability to induce apoptosis.
Cell Adhesion: Phenanthrene derivatives have been found to inhibit the expression of cell adhesion molecules in vascular endothelial cells, which is a critical step in the inflammatory response associated with vascular injuries.
Respiratory Burst and Degranulation: Neutrophils are key players in the innate immune system, and their response to pathogens includes processes like respiratory burst (the rapid release of ROS) and degranulation (the release of antimicrobial proteins from granules). researchgate.netmdpi.comnih.govplos.orgplos.org These processes are essential for pathogen clearance but can also cause tissue damage if dysregulated. researchgate.netnih.govplos.org The activation of the respiratory burst is a complex process involving the NADPH oxidase enzyme and is often linked to degranulation. researchgate.netmdpi.com While these are fundamental neutrophil functions, the specific effects of Nudol on these processes have not been extensively detailed.
Neurite Outgrowth: Neurite outgrowth is a fundamental process for neuronal development and regeneration, where neurons extend axons and dendrites to form functional circuits. nih.govchemicalbook.comnih.gov PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are a widely used in vitro model to study this process as they differentiate into neuron-like cells and extend neurites in response to nerve growth factor (NGF). nih.govchemicalbook.comnih.govoup.com The signaling pathways involving ERK and Akt are known to be crucial for NGF-induced neurite outgrowth. nih.gov The potential for Nudol to modulate neurite outgrowth, either positively or negatively, remains an area for further research.
Functional Group Contributions to Mechanistic Biological Activity
The specific biological activities of Nudol and its analogues are intrinsically linked to their chemical structures, particularly the nature and position of their functional groups.
Role of Hydroxyl and Methoxy (B1213986) Substituents in Conferring Activity and Selectivity
The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenanthrene scaffold are critical determinants of biological activity. In various studies on phenolic compounds, including phenanthrenes, these substituents have been shown to significantly influence their antioxidant and cytotoxic properties.
Generally, hydroxyl groups are key to the antioxidant capacity of phenolic compounds, as they can donate a hydrogen atom to scavenge free radicals. nih.gov The number and location of these hydroxyl groups can fine-tune this activity. Methoxy groups also contribute to the antioxidant potential, and an increase in their number can sometimes lead to higher activity. nih.gov
In terms of cytotoxicity, structure-activity relationship studies on phenanthrene-based alkaloids have shown that replacing a methoxy group with a hydroxyl group at the C-3 position can increase cytotoxic activity against cancer cell lines. This suggests that a free hydroxyl group at specific positions is favorable for this particular biological effect. The presence of both methoxy and hydroxyl groups at specific positions, such as C-6 and C-7 respectively, has been identified as an important structural feature for cytotoxicity in certain phenanthrene derivatives.
Influence of Regioisomeric and Stereochemical Variations on Mechanistic Efficacy
The spatial arrangement of substituents (stereochemistry) and their position on the phenanthrene ring (regioisomerism) have a profound impact on biological efficacy.
Regioisomerism: The specific placement of hydroxyl and methoxy groups defines a compound's bioactivity. For instance, the regioisomer of Nudol, 3,5-Dimethoxy-2,7-phenanthrenediol, has been shown to possess cytotoxic activity against several human cancer cell lines, including 786-0 (renal), MCF-7 (breast), and NCI/ADR-RES (ovarian), as well as free radical scavenging activity. This highlights that different substitution patterns on the phenanthrene core can lead to distinct biological profiles. A comparison between phenanthrene and its linear isomer, anthracene, revealed that only phenanthrene could effectively activate the nuclear receptor CAR and induce hepatotoxicity, demonstrating that the core aromatic structure itself is a key determinant of activity.
Stereochemistry: For molecules with chiral centers, the specific stereoisomer can be the deciding factor for biological activity. Studies on the diastereomeric bay-region diol-epoxides of benzo[c]phenanthrene (B127203) have shown dramatic differences in tumorigenicity between the four optical isomers. For example, the (-)-diol epoxide-2 isomer was found to be significantly more potent in inducing lung tumors in mice compared to the other isomers. Similarly, different enantiomers of diol epoxides of dibenz[a,h]anthracene (B1670416) exhibit markedly different mutagenic and tumorigenic activities. These findings underscore the critical importance of stereochemistry, as the three-dimensional shape of the molecule dictates its ability to interact with biological targets like enzymes and receptors.
Data Tables
Table 1: Cytotoxic Activity of Nudol Regioisomer (3,5-Dimethoxy-2,7-phenanthrenediol)
| Cell Line | Cancer Type | IC50 (µM) |
| 786-0 | Renal | 73.26 |
| MCF-7 | Breast | 118.40 |
| NCI/ADR-RES | Ovarian (Resistant) | 83.99 |
| Data sourced from studies on a regioisomer of the primary subject compound. |
Comparative Mechanistic Analysis with Structurally Related Phenanthrenes and Dihydrophenanthrenes (In Vitro and Cellular Focus)
The biological activities of phenanthrenes, a class of aromatic compounds, are significantly influenced by their structural characteristics, particularly the substitution patterns of hydroxyl and methoxy groups on the phenanthrene nucleus. This comparative analysis focuses on the mechanistic differences between 2,6-Phenanthrenediol, 5,7-dimethoxy- and its structurally related phenanthrenes and dihydrophenanthrenes, drawing on in vitro and cellular studies. The structure-activity relationships (SAR) reveal that the number and position of these functional groups are critical determinants of their cytotoxic, anti-inflammatory, and antioxidant properties.
Phenanthrenes and their partially saturated derivatives, dihydrophenanthrenes, are widely distributed in the Orchidaceae family and have been the subject of extensive research for their diverse pharmacological effects. core.ac.uknih.gov The core structure, a tricyclic aromatic hydrocarbon, provides a scaffold for various substitutions, leading to a wide array of biological activities.
A key aspect of the SAR of phenanthrenes is the impact of the saturation of the C9-C10 double bond. Dihydrophenanthrenes, which lack this bond, often exhibit different biological profiles compared to their phenanthrene counterparts. For instance, studies on compounds isolated from Dendrobium species have shown that both phenanthrenes and dihydrophenanthrenes can exhibit significant cytotoxicity against various tumor cell lines. nih.gov
The position of hydroxyl and methoxy groups profoundly affects the biological activity. For example, a comparative study of phenanthrenes from Cymbidium faberi Rolfe indicated that steric hindrance and the specific location of functional groups have a substantial impact on anti-tumor activity. immunomart.com It was observed that even a slight change in the position of a hydroxyl group could lead to a complete loss of cytotoxic activity. immunomart.com This highlights the specific interactions between the phenanthrene derivatives and their biological targets.
In the context of anti-inflammatory activity, several phenanthrene compounds have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. immunomart.com The mechanism is speculated to involve the inhibition of the NF-κB signaling pathway. immunomart.com The anti-inflammatory potential is also influenced by the substitution pattern on the phenanthrene ring.
Furthermore, the antioxidant activity of phenanthrenes is a well-documented property, often attributed to their ability to scavenge free radicals. The presence of hydroxyl groups is generally considered crucial for this activity. For example, the dihydrophenanthrene callosin (B12300353) (2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene) demonstrated potent DPPH-scavenging activity. nih.gov However, a direct correlation between antioxidant potential and antiproliferative activity is not always observed, suggesting that the cytotoxic mechanisms may involve other pathways. nih.gov
The estrogenic activity has also been reported for some phenanthrene derivatives. For instance, 5,7-Dimethoxy-2,3-phenanthrenediol was found to increase the proliferation of MCF-7 breast cancer cells and the expression of estrogen receptor β (ERβ), indicating a potential interaction with hormone signaling pathways. immunomart.com
The following tables provide a comparative overview of the in vitro biological activities of 2,6-Phenanthrenediol, 5,7-dimethoxy- and structurally related phenanthrenes and dihydrophenanthrenes, based on available research data.
Table 1: Comparative Cytotoxic Activity of Phenanthrene Derivatives
| Compound | Structure | Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| 2,6-Phenanthrenediol, 5,7-dimethoxy- | Data not available | Data not available | ||
| Callosin (2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene) | Melanoma (UACC-62) | 2.59 ± 0.11 | nih.gov | |
| 5,7-Dimethoxy-2,3-phenanthrenediol | MCF-7 | Proliferative effect | immunomart.com | |
| Confusarin | HepG2 | 19.64 | nih.gov | |
| Nudol | MG63, U2OS | 11.29 - 21.86 | nih.gov | |
| Lusianthridin | H69AR, HeLa, HL-60, HepG2, MOLT-3 | Data not available | researchgate.net |
Table 2: Comparative Anti-inflammatory and Antioxidant Activities
| Compound | Activity | Assay | Results | Reference(s) |
| Shancidin | Antioxidant | DPPH scavenging | IC₅₀ = 6.67 ± 0.84 μΜ | immunomart.com |
| Coelonin | Anti-inflammatory | LPS-induced NO, TNF-α, IL-6 production in macrophages | Effective inhibition | immunomart.com |
| Callosin | Antioxidant | DPPH scavenging | IC₅₀ = 17.7 ± 0.3 µM | nih.gov |
Analytical Methodologies for Research Scale Determination of 2,6 Phenanthrenediol, 5,7 Dimethoxy
Advanced Chromatographic Quantification Techniques (e.g., HPLC-UV, LC-MS/MS) for Research Samples
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones for the analysis of phenanthrene (B1679779) derivatives in complex matrices. researchgate.nethplc.eurestek.com
HPLC-UV: This technique is widely employed for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives. For "2,6-Phenanthrenediol, 5,7-dimethoxy-", a reversed-phase HPLC system would be the method of choice. A C18 or a specialized PAH-specific column can provide the necessary selectivity to separate the analyte from other matrix components. restek.com The mobile phase would typically consist of a gradient of acetonitrile (B52724) and water, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency, particularly for mass spectrometry detection. nih.gov The UV detector would be set to monitor at the maximum absorbance wavelength of the phenanthrene chromophore, which is typically around 254 nm, though a photodiode array (PDA) detector would be advantageous to acquire the full UV spectrum for peak purity assessment and identification. ingenieria-analitica.com The retention time of the compound would be specific to the exact chromatographic conditions used.
LC-MS/MS: For enhanced sensitivity and selectivity, especially at trace levels, LC-MS/MS is the preferred method. researchgate.netnemc.us This technique offers the ability to quantify the analyte in complex biological or environmental samples with high confidence. The mass spectrometer would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte. nih.gov This significantly reduces background noise and improves the limit of detection. For "2,6-Phenanthrenediol, 5,7-dimethoxy-", the precursor ion would be the protonated or deprotonated molecule, and the product ions would be generated through collision-induced dissociation. The choice of positive or negative ionization mode would depend on the compound's ability to gain or lose a proton. Given the phenolic hydroxyl groups, negative ion mode is often effective for such compounds.
A hypothetical validation summary for an HPLC-UV method for the quantification of "2,6-Phenanthrenediol, 5,7-dimethoxy-" is presented below.
Interactive Data Table: Hypothetical HPLC-UV Method Validation Parameters
| Parameter | Value |
|---|---|
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Spectrophotometric and Electrochemical Detection Methods for Research Applications
While chromatographic methods are dominant, spectrophotometric and electrochemical techniques can offer alternative or complementary approaches for the determination of "2,6-Phenanthrenediol, 5,7-dimethoxy-" in a research setting.
Spectrophotometric Methods: UV-Visible spectrophotometry can be used for the quantification of the pure compound or in simple mixtures. The method relies on measuring the absorbance of the analyte at its wavelength of maximum absorption (λmax). For phenanthrene derivatives, this is typically in the UV region. nih.gov However, the selectivity of this method is low, and it is highly susceptible to interference from other absorbing species in the sample matrix. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra and improve selectivity. nih.gov
Electrochemical Detection: Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, can be employed for the detection of electroactive compounds like phenanthrenediols. mdpi.comnih.govamanote.com The phenolic hydroxyl groups on the phenanthrene ring are susceptible to oxidation, which can be measured as a current at a specific potential. Modified electrodes, for instance, using carbon nanotubes or other nanomaterials, can enhance the sensitivity and selectivity of the detection. mdpi.comnih.gov The potential at which the compound is oxidized can provide a degree of selectivity. These methods can be very sensitive but can also be affected by matrix components that are also electroactive.
Below is a table summarizing the potential applicability of these non-chromatographic methods.
Interactive Data Table: Comparison of Non-Chromatographic Detection Methods
| Method | Principle | Potential Applicability for 2,6-Phenanthrenediol, 5,7-dimethoxy- |
|---|---|---|
| UV-Vis Spectrophotometry | Measures light absorbance at a specific wavelength. | Suitable for pure samples or simple mixtures; low selectivity. |
| Derivative Spectrophotometry | Uses the first or higher order derivative of the absorbance spectrum to resolve overlapping peaks. | Can improve selectivity over standard UV-Vis. |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Can be used to study the redox properties of the compound. |
| Differential Pulse Voltammetry | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Offers higher sensitivity and better resolution than cyclic voltammetry for quantification. |
Optimization of Sample Preparation and Consideration of Matrix Effects in Academic Studies
The quality of analytical data is heavily dependent on the sample preparation procedure and the management of matrix effects, especially in academic research where a wide variety of sample types may be encountered.
Sample Preparation: The goal of sample preparation is to extract "2,6-Phenanthrenediol, 5,7-dimethoxy-" from the sample matrix and remove interfering substances. For plant materials, this typically involves an initial extraction with an organic solvent such as methanol, ethanol, or a mixture of solvents. mdpi.com This is often followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleanup and concentration of the analyte. researchgate.netnih.gov The choice of SPE sorbent is critical; C18 or polymeric sorbents are commonly used for retaining non-polar to moderately polar compounds like phenanthrene derivatives. The elution is then performed with a stronger organic solvent.
Matrix Effects: In LC-MS/MS analysis, matrix effects are a significant concern. researchgate.net These are the alterations in the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:
Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering compounds.
Improved Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components can minimize co-elution.
Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it behaves similarly to the analyte during extraction and ionization.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.
The following table outlines a generic sample preparation workflow that could be adapted for the analysis of "2,6-Phenanthrenediol, 5,7-dimethoxy-" from a plant matrix.
Interactive Data Table: Generic Sample Preparation Workflow
| Step | Description |
|---|---|
| 1. Homogenization | The sample (e.g., plant tissue) is homogenized to increase the surface area for extraction. |
| 2. Solvent Extraction | The homogenized sample is extracted with a suitable solvent (e.g., methanol/water mixture) using techniques like sonication or maceration. |
| 3. Filtration/Centrifugation | The solid debris is removed from the extract by filtration or centrifugation. |
| 4. Solid-Phase Extraction (SPE) | The extract is loaded onto an SPE cartridge (e.g., C18). Interfering compounds are washed away, and the analyte is then eluted with a stronger solvent (e.g., acetonitrile). |
| 5. Evaporation and Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase for injection into the HPLC system. |
Future Research Directions and Translational Perspectives Strictly Non Clinical
Identification of Novel Molecular Targets and Binding Partners for 2,6-Phenanthrenediol, 5,7-dimethoxy-
The biological activity of a compound is intrinsically linked to its molecular targets. Given that many phenanthrene (B1679779) derivatives exhibit interesting pharmacological properties, a crucial first step is to identify the specific proteins and other biomolecules with which 2,6-Phenanthrenediol, 5,7-dimethoxy- interacts.
A significant body of research points towards phenanthrenes as modulators of nuclear receptors. mdpi.com For instance, certain hydroxylated polycyclic aromatic hydrocarbons (PAHs), a class to which phenanthrenes belong, have demonstrated estrogenic activity by interacting with estrogen receptors (ERα and ERβ). researchgate.net The presence of hydroxyl groups on the phenanthrene ring is often crucial for this activity. researchgate.net Therefore, a primary hypothesis is that 2,6-Phenanthrenediol, 5,7-dimethoxy- may function as a modulator of estrogen receptors or other nuclear receptors. Initial screening efforts could employ target-based chemical screening approaches, such as in vitro binding assays with purified nuclear receptor proteins. mdpi.com
Furthermore, the planar structure of the phenanthrene core suggests potential intercalation with DNA, a mechanism of action for some anticancer agents. nih.gov Computational docking studies could be employed to predict the binding affinity of 2,6-Phenanthrenediol, 5,7-dimethoxy- to various DNA structures and DNA-associated enzymes. nih.gov
Table 1: Potential Molecular Targets for 2,6-Phenanthrenediol, 5,7-dimethoxy- Based on Structural Analogy
| Potential Target Class | Specific Examples | Rationale for Investigation | Suggested Initial Approaches |
| Nuclear Receptors | Estrogen Receptor α (ERα), Estrogen Receptor β (ERβ), Retinoid X Receptors (RXR) | Phenanthrenes are known to possess estrogenic activity; hydroxyl groups are often key for binding. researchgate.netacs.org | Ligand binding assays, reporter gene assays, fluorescence polarization assays. mdpi.com |
| DNA and Associated Enzymes | Topoisomerases, DNA polymerases | The planar aromatic structure is conducive to DNA intercalation. nih.gov | DNA intercalation assays, enzyme inhibition assays, molecular docking. |
| Kinases | PDGF Receptor, Focal Adhesion Kinase | A related compound, 5,7-dimethoxy-1,4-phenanthrenequinone, inhibits these kinases. mdpi.com | Kinase inhibition assays, phosphorylation assays. |
| Cytochrome P450 Enzymes | CYP75B1 | This enzyme is involved in phenanthrene metabolism and tolerance in plants. nih.gov | Enzyme activity assays with recombinant enzymes. |
Advanced Mechanistic Characterization Using Systems Biology and Omics Technologies (e.g., Proteomics, Metabolomics)
To gain a comprehensive understanding of the cellular impact of 2,6-Phenanthrenediol, 5,7-dimethoxy-, systems biology approaches are indispensable. Integrating various "omics" technologies can reveal the broader biological pathways modulated by this compound.
Proteomics: Quantitative proteomics can identify global changes in protein expression in response to treatment with the compound. nih.gov For example, if initial studies confirm estrogenic activity, a proteomic analysis of hormone-responsive cells, such as MCF-7 breast cancer cells, could be performed. nih.gov This could reveal novel estrogen-regulated proteins and pathways affected by 2,6-Phenanthrenediol, 5,7-dimethoxy-. nih.gov Such studies have successfully identified protein expression patterns linked to the biological behavior of different tumor subtypes. mdpi.com
Metabolomics: Metabolomic profiling can provide a snapshot of the metabolic state of a cell or organism following exposure to the compound. nih.gov Studies on phenanthrene and its derivatives have used metabolomics to identify distinct molecular-level responses and perturbed metabolic pathways. researchgate.net For instance, metabolomic analysis of Daphnia magna exposed to phenanthrene revealed disruptions in various metabolic pathways. acs.org Applying similar techniques to cells treated with 2,6-Phenanthrenediol, 5,7-dimethoxy- could elucidate its effects on cellular metabolism.
Integrated Omics: The true power of systems biology lies in the integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics). This integrated approach has been successfully used to understand the complex regulatory networks of estrogen receptor signaling. ntu.edu.sg By combining data on gene expression changes, protein abundance, and metabolite levels, a more complete picture of the mechanism of action of 2,6-Phenanthrenediol, 5,7-dimethoxy- can be constructed.
Development of Chemical Biology Tools and Probes Derived from the 2,6-Phenanthrenediol, 5,7-dimethoxy- Scaffold
To facilitate the study of its biological targets and mechanisms, chemical biology probes derived from the 2,6-Phenanthrenediol, 5,7-dimethoxy- scaffold can be developed. Such probes are invaluable for target identification, validation, and imaging.
The phenolic hydroxyl groups and methoxy (B1213986) groups on the phenanthrene ring are ideal handles for chemical modification. nih.gov The hydroxyl groups can be derivatized to introduce reporter tags, such as fluorophores or biotin (B1667282), for use in pull-down assays and fluorescence microscopy. researchgate.netrsc.orgnih.gov For example, phenanthrene-based photoactivatable fluorescent probes have been synthesized for live-cell imaging. consensus.app
Table 2: Potential Chemical Biology Probes Derived from 2,6-Phenanthrenediol, 5,7-dimethoxy-
| Probe Type | Functionalization Strategy | Potential Application | Key Considerations |
| Fluorescent Probe | Attachment of a fluorophore (e.g., rhodamine, fluorescein) to a hydroxyl group. | Live-cell imaging of target localization, fluorescence polarization assays. rsc.org | The fluorophore should not significantly alter the binding affinity of the parent compound. |
| Affinity-Based Probe | Covalent attachment of a biotin tag to a hydroxyl group. | Identification of binding partners via pull-down assays followed by mass spectrometry. | A linker may be necessary to minimize steric hindrance. |
| Photoaffinity Probe | Introduction of a photo-reactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to the target protein upon photoactivation for target identification. | The photoreactive group should be placed strategically to not interfere with binding. |
The development of such probes would be a significant step towards understanding the specific cellular interactions of 2,6-Phenanthrenediol, 5,7-dimethoxy- and validating its molecular targets.
Exploration of Chemoenzymatic Synthetic Routes for Novel Analogues for Academic Investigation
The synthesis of novel analogues of 2,6-Phenanthrenediol, 5,7-dimethoxy- is essential for structure-activity relationship (SAR) studies and for optimizing its biological activity. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a powerful strategy for generating a library of derivatives.
Enzymes such as lipases have been widely used for the regioselective modification of phenolic compounds. nih.gov For instance, lipases can catalyze the esterification of hydroxyl groups on phenolic compounds with high efficiency. rsc.org This could be applied to selectively acylate the hydroxyl groups of 2,6-Phenanthrenediol, 5,7-dimethoxy- to explore the impact of these modifications on biological activity.
Furthermore, enzymes involved in the degradation of polycyclic aromatic hydrocarbons, such as those from Mycobacterium species or white-rot fungi, could be explored for the modification of the phenanthrene core itself. nih.gov These enzymes, including cytochrome P450 monooxygenases and laccases, can introduce new hydroxyl groups or other functionalities onto the aromatic rings. nih.govnih.gov
Table 3: Potential Chemoenzymatic Modifications of 2,6-Phenanthrenediol, 5,7-dimethoxy-
| Enzyme Class | Potential Reaction | Purpose of Modification | Example of Application |
| Lipase | Regioselective esterification of hydroxyl groups. | Generate a library of ester derivatives for SAR studies. | Lipase-catalyzed esterification of phenolic compounds. rsc.org |
| Cytochrome P450 Monooxygenase | Hydroxylation of the phenanthrene ring. | Introduce new polar groups to modulate solubility and biological activity. | Involvement in phenanthrene metabolism. nih.gov |
| Laccase | Oxidation of the phenanthrene ring. | Generate quinone derivatives or facilitate polymerization for novel materials. | Laccase-mediated removal of phenanthrene. nih.gov |
| O-Methyltransferase | Methylation of hydroxyl groups. | Investigate the role of the hydroxyl groups in target binding. | Biosynthesis of methoxylated flavonoids. |
By employing these chemoenzymatic strategies, a diverse range of analogues of 2,6-Phenanthrenediol, 5,7-dimethoxy- can be synthesized for further academic investigation, ultimately leading to a deeper understanding of the structure-activity relationships of this class of compounds.
Q & A
Q. How to investigate its hormetic effects in bacterial systems?
- Methodological Answer :
- Dose-response curves spanning 0.1–100 µM to capture biphasic effects (e.g., low-dose stimulation vs. high-dose inhibition of plasmid transfer).
- RNA-seq to identify upregulated stress-response genes (e.g., rpoS, soxS) at sub-inhibitory concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
